molecular formula C17H16O3 B8716178 Methyl 3-([1,1'-biphenyl]-4-yl)-2-oxobutanoate

Methyl 3-([1,1'-biphenyl]-4-yl)-2-oxobutanoate

Cat. No. B8716178
M. Wt: 268.31 g/mol
InChI Key: UDRYBQHDAWARFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04042617

Procedure details

To a solution of 0.3 g of metallic sodium in 30 ml of anhydrous methanol was added a solution of 3.1 g of methyl 2-hydroxy-3-(4-biphenylyl)-3-butenoate in 10 ml of anhydrous methanol. The resulting mixture was refluxed for 30 minutes and then cooled, and thereto was added 3 ml of glacial acetic acid. The mixture was distilled at a low temperature and under reduced pressure to remove the methanol therefrom. To the residue were added ethyl acetate and water, thereby effecting ethyl acetate extraction. The ethyl acetate layer was successively washed with water, aqueous sodium bicarbonate solution and water, and dried over anhydrous magnesium sulfate. The ethyl acetate was removed by distillation under reduced pressure to obtain crude crystals. 3.0 Grams of the crude crystals was recrystallized from isopropyl alcohol to obtain 1.9 g of methyl 3-methyl-3-(4-biphenylyl)-pyruvate, m.p. 84.5°-86.5° C. The yield was 61% (theoretical value).
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
methyl 2-hydroxy-3-(4-biphenylyl)-3-butenoate
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[OH:2][CH:3]([C:8]([C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:12][CH:11]=1)=[CH2:9])[C:4]([O:6][CH3:7])=[O:5].C(O)(=O)C>CO>[CH3:9][CH:8]([C:10]1[CH:11]=[CH:12][C:13]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:14][CH:15]=1)[C:3](=[O:2])[C:4]([O:6][CH3:7])=[O:5] |^1:0|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
[Na]
Name
methyl 2-hydroxy-3-(4-biphenylyl)-3-butenoate
Quantity
3.1 g
Type
reactant
Smiles
OC(C(=O)OC)C(=C)C1=CC=C(C=C1)C1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
DISTILLATION
Type
DISTILLATION
Details
The mixture was distilled at a low temperature and under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the methanol
ADDITION
Type
ADDITION
Details
To the residue were added ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
effecting ethyl acetate extraction
WASH
Type
WASH
Details
The ethyl acetate layer was successively washed with water, aqueous sodium bicarbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The ethyl acetate was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain crude crystals
CUSTOM
Type
CUSTOM
Details
3.0 Grams of the crude crystals was recrystallized from isopropyl alcohol

Outcomes

Product
Name
Type
product
Smiles
CC(C(C(=O)OC)=O)C1=CC=C(C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.